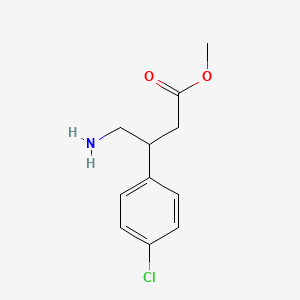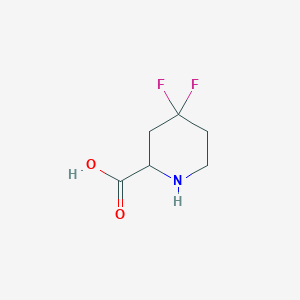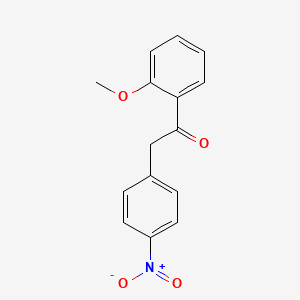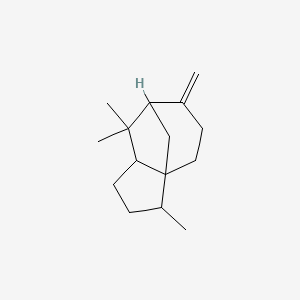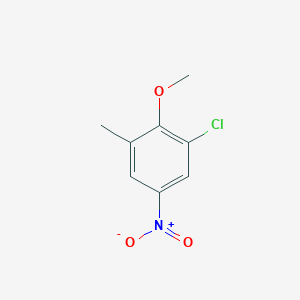
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- is an aromatic compound with a complex structure that includes a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-methoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve multi-step synthesis routes, including the chlorination of methoxybenzene followed by methylation and nitration steps. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in studies of electrophilic aromatic substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group, in particular, can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- include:
Benzene, 1-chloro-2-methoxy-: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
Benzene, 1-chloro-3-methoxy-2-methyl-: Similar structure but different positioning of substituents, affecting its chemical properties.
Benzene, 1-chloro-2-methyl-3-nitro-:
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
1-chloro-2-methoxy-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
VTAFGNJSLHUWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


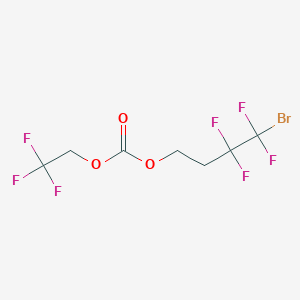
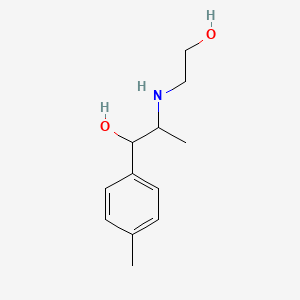
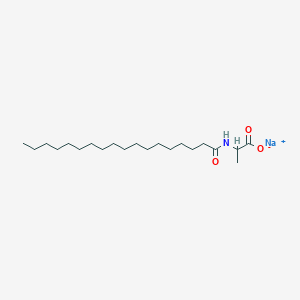
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)
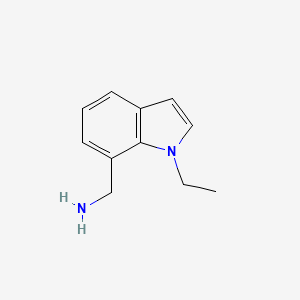
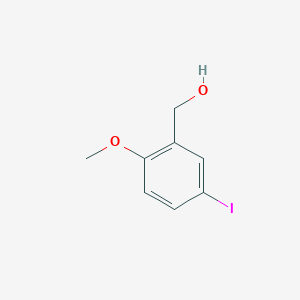

![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)

